Cas no 1006436-08-3 (3-(4-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde)

3-(4-Nitro-1H-pyrazol-1-yl)methoxybenzaldehyde is a nitro-substituted pyrazole derivative with a benzaldehyde functional group, serving as a versatile intermediate in organic synthesis. Its structure combines a reactive aldehyde moiety with a nitro-pyrazole ring, enabling applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The nitro group enhances electrophilic reactivity, facilitating further functionalization, while the pyrazole core contributes to potential biological activity. This compound is particularly useful in heterocyclic chemistry for constructing complex molecular frameworks. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for researchers seeking to explore novel chemical pathways or modify existing pharmacophores.
3-(4-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde structure
1006436-08-3 structure
Product Name:3-(4-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde
CAS No:1006436-08-3
MF:C11H9N3O4
MW:247.206862211227
CID:3058371
PubChem ID:19618604
Update Time:2025-05-28

3-(4-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-((4-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde
    • 3-(4-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde
    • GQB43608
    • 1006436-08-3
    • STK349365
    • AKOS000306594
    • CS-0269239
    • EN300-155207
    • Z1736293716
    • 3-[(4-nitropyrazol-1-yl)methoxy]benzaldehyde
    • 3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
    • MDL: MFCD04967838
    • Inchi: 1S/C11H9N3O4/c15-7-9-2-1-3-11(4-9)18-8-13-6-10(5-12-13)14(16)17/h1-7H,8H2
    • InChI Key: LPYRULLSPSLYCD-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=O)C=1)CN1C=C(C=N1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 247.05930578Da
  • Monoisotopic Mass: 247.05930578Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 89.9Ų

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$88.0 2023-07-07
Enamine
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Enamine
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Amadis Chemical Company Limited
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(CAS:1006436-08-3)3-(4-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde
Order Number:A1098220
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:23
Price ($):194.0/580.0
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Amadis Chemical Company Limited
(CAS:1006436-08-3)3-(4-nitro-1H-pyrazol-1-yl)methoxybenzaldehyde
A1098220
Purity:99%/99%
Quantity:1g/5g
Price ($):194.0/580.0
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